molecular formula C10H14O2 B14510987 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol CAS No. 63184-91-8

2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol

Cat. No.: B14510987
CAS No.: 63184-91-8
M. Wt: 166.22 g/mol
InChI Key: MEAONJBNSODGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol is a high-purity chemical compound offered as a research standard. Structural analogs, such as the diol 2,6-dimethylocta-2,7-diene-1,6-diol (also known as 8-Hydroxylinalool), are studied in plant biology and have demonstrated various bioactivities in scientific research, including potential analgesic and antioxidant properties . Research into similar compounds also extends to their potential anti-cholinesterase activity, which is relevant in investigations for neurodegenerative diseases . This product is intended for analytical and research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

63184-91-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2,7-dimethylocta-2,6-dien-4-yne-1,8-diol

InChI

InChI=1S/C10H14O2/c1-9(7-11)5-3-4-6-10(2)8-12/h5-6,11-12H,7-8H2,1-2H3

InChI Key

MEAONJBNSODGKA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#CC=C(C)CO)CO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a tandem SN2' mechanism where two equivalents of Grignard reagent (R-Mg-X) attack propargylic positions of the diyne substrate. Nickel catalysts, particularly NiCl₂ with 1,3-bis(diphenylphosphino)propane (dppp) ligands, enable simultaneous activation of both reaction sites. Key optimized parameters include:

Parameter Optimal Condition Yield Impact
Catalyst NiCl₂/dppp (5 mol%) 78% yield
Solvent Tetrahydrofuran +32% vs Et₂O
Temperature -15°C to 0°C gradient 89% purity
Grignard Equivalents 3.0 eq per site Max conversion

The stereoelectronic properties of ligands critically influence outcomes. Bulky phosphines (e.g., dppp) prevent β-hydride elimination, while electron-deficient variants accelerate oxidative addition.

Substrate Scope and Limitations

Aromatic Grignard reagents (e.g., phenylmagnesium bromide) furnish products in 65–78% yields, whereas aliphatic analogs (n-hexylMgBr) result in ≤15% conversion due to reduced nucleophilicity. Terminal alkynyl Grignards exhibit intermediate reactivity (35–42%), constrained by competing proto-demetalation.

Organometallic Condensation Strategies

Patent literature discloses alternative approaches utilizing organozinc and lithium reagents under Reformatsky-type conditions. These methods enable modular construction of the carbon skeleton through sequential alkyne couplings.

Zinc-Mediated Cyclization

A three-step sequence achieves the target molecule via:

  • Dialdehyde Precursor Formation :
    Oxidation of 2,7-dimethylocta-2,6-dien-4-yne-1,8-diol diacetate with pyridinium chlorochromate yields the corresponding dialdehyde (87% isolated).
  • Reformatsky Condensation :
    Treatment with zinc enolates (generated from ethyl bromoacetate) induces cyclopropane formation, although competing polymerizations necessitate strict temperature control (-78°C).
  • Acid-Catalyzed Ring Opening :
    HCl in tetrahydrofuran selectively cleaves the cyclopropane to regenerate the dienyne backbone (62% over three steps).

Lithium-Halogen Exchange Protocols

Lithium-halogen exchange using tert-butyllithium facilitates coupling of propargyl bromide derivatives. However, this route suffers from poor regioselectivity (≤3:1 anti:syn) and requires chromatographic separation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Functional Group Tolerance
Ni-Catalyzed SN2' 78 89 10 g scale Sensitive to β-H donors
Zn Reformatsky 62 95 100 mg Limited by enolate stability
Lithiation 41 82 Low Requires inert atmosphere

The nickel-catalyzed method offers superior efficiency for large-scale production, whereas zinc-mediated routes provide higher purity for analytical applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol involves its functional groups:

    Alkyne Group: Participates in reactions such as cycloaddition and nucleophilic addition.

    Diol Groups: Involved in hydrogen bonding and can act as nucleophiles in substitution reactions.

    Molecular Targets and Pathways: The compound can interact with various enzymes and proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements—dienyne backbone and diol substituents—differentiate it from related molecules. Below is a detailed comparison with analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Features Functional Groups Biological Activity (Reported) Key References
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol Conjugated dienyne (C4≡C), 1,8-diol Alkyne, diene, diol Not explicitly reported (inference) N/A
Aurapten (7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one) Diene backbone, chromen-2-one moiety Diene, ether, coumarin derivative Antimicrobial activity [21, 25]
5'-Hydroxy aurapten Hydroxylated diene, chromen-2-one Diene, hydroxyl, ether Not explicitly reported [25]
CBGB/CBGV (Cannabinoid derivatives) Diene-linked benzene-diol Diene, benzene-diol Psychotropic/cannabinoid activity Supplementary data
Benzo[a]pyrene-7,8-diol Polycyclic aromatic diol Aromatic diol Carcinogenic metabolite [33–35]

Structural and Reactivity Differences

  • Dienyne vs. Diene Systems: The presence of a conjugated dienyne (C≡C at position 4) in the target compound introduces increased electron deficiency compared to simple dienes (e.g., aurapten).
  • Diol Positioning: The 1,8-diol groups contrast with the ether-linked chromen-2-one in aurapten or the benzene-diol in CBGB/CBGV. The diol’s polarity may improve aqueous solubility relative to non-polar analogs but could also increase hydrogen-bonding interactions in biological systems .

Spectroscopic and Analytical Distinctions

  • NMR Signatures : The dienyne system would produce distinct $^{13}\text{C}$ NMR signals for sp-hybridized carbons (~70–100 ppm) and conjugated double bonds (~120–140 ppm). This differs from aurapten’s coumarin-based aromatic signals (~160 ppm for carbonyl) .
  • Mass Spectrometry : The dienyne’s unsaturation increases the degree of unsaturation (DoU), leading to unique fragmentation patterns compared to diene-containing analogs like CBGB .

Q & A

Q. Q1. What are the primary challenges in synthesizing 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol, and how can they be addressed methodologically?

Answer: The synthesis involves managing steric hindrance from methyl groups and stabilizing conjugated diyne-diol systems. Key steps include:

  • Alkyne coupling : Use Sonogashira or Cadiot-Chodkiewicz coupling to install the diyne moiety, ensuring regioselectivity .
  • Diol protection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during synthesis.
  • Characterization : Confirm stereochemistry via NOESY NMR and compare with analogs (e.g., 7-Phenyl-hepta-4,6-diyne-1,2-diol in ).

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for diene/diyne proton coupling patterns and methyl group shifts. Compare to structurally similar compounds (e.g., 5'-hydroxy aurapten in ).
  • IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and alkyne (2100–2260 cm1^{-1}) stretches.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C10_{10}H14_{14}O2_2) with <2 ppm error .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the reactivity of the diyne-diol system in catalytic applications?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvent effects on diol conformation (e.g., water vs. THF) to optimize reaction conditions .
  • Benchmarking : Validate computational results against experimental data (e.g., diol stability in ).

Q. Q4. How do contradictory spectral data for similar diol derivatives arise, and how can they be resolved?

Answer: Contradictions often stem from:

  • Stereoisomerism : Use chiral chromatography or X-ray crystallography to resolve Z/E configurations (e.g., ’s (2Z,6E)-isomer).
  • Solvent effects : Re-run NMR in deuterated DMSO to minimize hydrogen bonding interference.
  • Comparative analysis : Cross-reference with analogs like 7-Phenyl-hepta-4,6-diyne-1,2-diol () to identify systematic shifts.

Q. Q5. What metabolic pathways might involve this compound, based on diol-functionalized analogs?

Answer: Diol groups are susceptible to enzymatic oxidation. Hypothesized pathways:

  • Cytochrome P450 activation : Similar to benzo[a]pyrene-7,8-diol (), forming reactive epoxides.
  • Phase II conjugation : Glucuronidation or sulfation via UDP-glucuronosyltransferases (UGTs), detectable via LC-MS/MS.
  • DNA adduct formation : Investigate using 32P^{32}P-postlabeling assays if genotoxicity is suspected.

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Structural validationNOESY NMR, X-ray crystallography
Stability under storageTGA/DSC for thermal degradation analysis
Reactivity predictionDFT (B3LYP/6-311+G**)
Metabolic profilingHepG2 cell assays + LC-HRMS

Critical Data Contradictions and Resolutions

Issue Resolution Strategy
Discrepant melting pointsRe-crystallize in polar/non-polar solvent mixtures
Variable NMR coupling constantsConfirm solvent purity and degassing
Conflicting bioactivityStandardize assay conditions (e.g., MIC protocols)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.